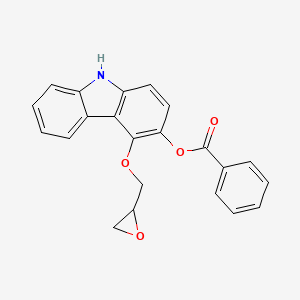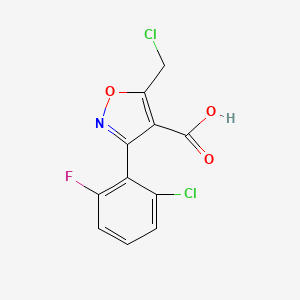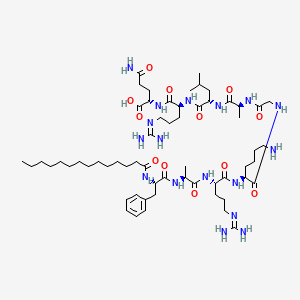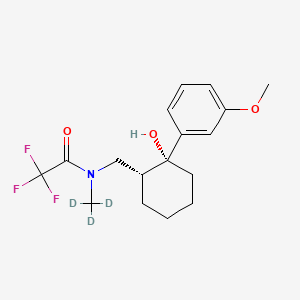
trans-Clomiphene Hydrochloride
概要
説明
trans-Clomiphene Hydrochloride: is a selective estrogen receptor modulator (SERM) used primarily in the treatment of infertility in women. It is the trans-isomer of clomiphene, which is a mixture of two geometric isomers: trans-Clomiphene and cis-Clomiphene. The compound is known for its ability to stimulate ovulation by interacting with estrogen receptors in the hypothalamus, leading to an increase in the release of gonadotropins .
作用機序
Target of Action
Trans-Clomiphene Hydrochloride, also known as Enclomiphene, primarily targets estrogen receptors in various tissues . It acts as a selective estrogen receptor modulator (SERM), meaning it can have both agonistic and antagonistic effects depending on the tissue . The primary targets include estrogen-receptor-containing tissues such as the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
This compound interacts with its targets by binding to estrogen receptors at the level of the hypothalamus . It occupies these receptors for longer durations than estrogen, effectively depleting hypothalamic estrogen receptors and inhibiting normal estrogenic negative feedback . This interference with receptor recycling leads to an increase in the release of pituitary gonadotropins .
Biochemical Pathways
The increased release of pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), initiates steroidogenesis and folliculogenesis . This results in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The process culminates in a preovulatory gonadotropin surge and subsequent follicular rupture .
Pharmacokinetics
This compound is readily absorbed and primarily metabolized in the liver . It undergoes enterohepatic recirculation and is primarily excreted in feces (42%) and urine (8%) . Some excretion may occur for up to 6 weeks after therapy is discontinued . The half-life of elimination is approximately 5 days .
Result of Action
The result of this compound’s action is the induction of ovulation . By stimulating the release of gonadotropins, it leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This can result in pregnancy . It’s worth noting that this compound can lead to multiple ovulation, hence increasing the risk of conceiving twins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be increased or decreased when combined with certain other substances . .
生化学分析
Biochemical Properties
trans-Clomiphene Hydrochloride plays a significant role in biochemical reactions by interacting with estrogen receptors in various tissues. It competes with estrogen for binding sites on these receptors, thereby modulating the hormonal feedback mechanisms. The compound interacts with several enzymes and proteins, including cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are involved in its metabolism . These interactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving estrogen receptors. This modulation affects gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. For example, in human cumulus cells, this compound has been shown to increase the expression of genes involved in apoptosis, such as Bax and SOD-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors, which leads to the inhibition of estrogen’s negative feedback on the hypothalamus. This inhibition results in increased secretion of gonadotropin-releasing hormone (GnRH), followed by the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland . These hormones stimulate the growth and maturation of ovarian follicles, ultimately leading to ovulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound can maintain its efficacy over extended periods, although its stability may decrease under certain conditions . In vitro and in vivo studies have also demonstrated that the compound can have long-term effects on cellular function, including sustained changes in hormone levels and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces ovulation without significant adverse effects. At higher doses, it can lead to toxic effects, such as ovarian hyperstimulation syndrome (OHSS), characterized by abdominal pain, bloating, and nausea . These dosage-dependent effects highlight the importance of careful dose management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive hepatic metabolism, resulting in the formation of various metabolites, including N-desethylclomiphene and 4-hydroxyclomiphene . These metabolites can further undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a high affinity for estrogen receptor-rich tissues, such as the ovaries and endometrium . Its distribution is influenced by factors such as blood flow and tissue permeability, which affect its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to estrogen receptors and modulates gene expression. The compound’s activity and function are influenced by its localization, with nuclear receptors playing a crucial role in its mechanism of action . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting to specific cellular compartments, further modulating its effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clomiphene Hydrochloride involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically uses acetic acid or trifluoroacetic acid as solvents .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration .
化学反応の分析
Types of Reactions: trans-Clomiphene Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, such as 4-hydroxy-trans-Clomiphene.
Reduction: Reduction reactions can convert trans-Clomiphene to its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: 4-hydroxy-trans-Clomiphene
Reduction: Alcohol derivatives of trans-Clomiphene
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, trans-Clomiphene Hydrochloride is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry .
Biology: In biological research, the compound is used to study estrogen receptor interactions and the regulation of gonadotropin release .
Medicine: Medically, this compound is used to treat infertility in women by inducing ovulation. It is also being investigated for its potential use in treating secondary hypogonadism in men .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .
類似化合物との比較
cis-Clomiphene: The cis-isomer of clomiphene, which has different pharmacological properties and is less effective in inducing ovulation.
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: A selective estrogen receptor modulator used to prevent osteoporosis in postmenopausal women.
Uniqueness: trans-Clomiphene Hydrochloride is unique in its high efficacy in inducing ovulation compared to its cis-isomer. It has a more favorable side effect profile compared to other selective estrogen receptor modulators like tamoxifen and raloxifene, making it a preferred choice for treating infertility .
特性
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZGZWPJGOGJF-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747361 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-65-7 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)


![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)


